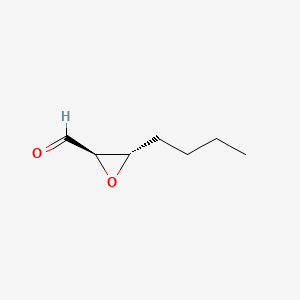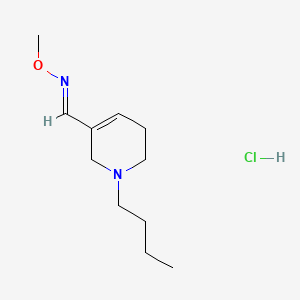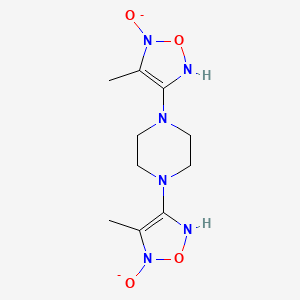
2,3-Epoxyheptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Epoxyheptanal: is an organic compound with the molecular formula C7H12O2 . It is a colorless to pale yellow liquid with a medium, citrus, fatty odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Epoxyheptanal can be synthesized through various methods, including the epoxidation of alkenes. One common method involves the reaction of 2,3-heptadienal with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers and may vary depending on the desired application and scale of production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Epoxyheptanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols and amines.
Applications De Recherche Scientifique
2,3-Epoxyheptanal has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of reaction mechanisms involving epoxides.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized as a flavor additive in the food industry due to its citrus-like aroma.
- Applied in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,3-Epoxyheptanal involves its ability to react with various nucleophiles, leading to the opening of the epoxide ring. This reactivity is due to the strained three-membered ring structure of the epoxide, which makes it highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
- 2,3-Epoxybutanal
- 2,3-Epoxyhexanal
- 2,3-Epoxyoctanal
Comparison: 2,3-Epoxyheptanal is unique due to its specific chain length and the position of the epoxide group. Compared to shorter-chain epoxides like 2,3-Epoxybutanal, it has different physical properties and reactivity. Longer-chain epoxides like 2,3-Epoxyoctanal may have different applications and uses due to their increased hydrophobicity and molecular size .
Propriétés
Numéro CAS |
104528-14-5 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(2R,3S)-3-butyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-6-7(5-8)9-6/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
JSGLRFSEKUNPRD-BQBZGAKWSA-N |
SMILES isomérique |
CCCC[C@H]1[C@@H](O1)C=O |
SMILES canonique |
CCCCC1C(O1)C=O |
Densité |
0.938-0.948 (20º) |
Description physique |
Colourless to pale yellow liquid; fatty citrus aroma |
Solubilité |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















